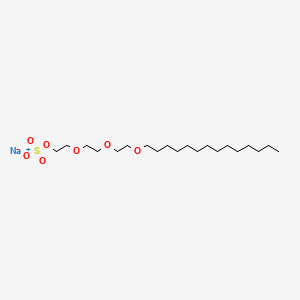
Cesium tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium tungstate, also known as this compound, is a chemical compound with the molecular formula Cs2O4W. It is a tungsten-based compound where tungsten is in its highest oxidation state, bonded to two cesium atoms and four oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium tungstate can be synthesized through the reaction of cesium chloride (CsCl) with silver tungstate (Ag2WO4). The reaction typically occurs in an aqueous medium, resulting in the formation of Cs2WO4 and silver chloride (AgCl) as a byproduct .
Industrial Production Methods: Industrial production of dicesium;dioxido(dioxo)tungsten involves the use of high-purity cesium and tungsten precursors. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The compound is often produced in large quantities for use in various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cesium tungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of tungsten.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with dicesium;dioxido(dioxo)tungsten include hydrogen peroxide (H2O2) for oxidation reactions and various reducing agents for reduction reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state tungsten compounds .
Applications De Recherche Scientifique
Cesium tungstate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dicesium;dioxido(dioxo)tungsten involves its ability to participate in redox reactions. The tungsten center in the compound can cycle between different oxidation states, facilitating various chemical transformations. This redox activity is crucial for its catalytic properties and its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Molybdenum Dioxo Compounds: Similar to tungsten dioxo compounds, molybdenum dioxo compounds are also used as catalysts in various chemical reactions.
Tungsten Halides and Oxyhalides: These compounds share some chemical properties with dicesium;dioxido(dioxo)tungsten but differ in their specific applications and reactivity.
Uniqueness: Cesium tungstate is unique due to its high oxidation state and its ability to participate in a wide range of chemical reactions. Its applications in advanced materials and medical research further highlight its distinct properties and potential .
Propriétés
Numéro CAS |
52350-17-1 |
|---|---|
Formule moléculaire |
CsOW |
Poids moléculaire |
332.74 g/mol |
Nom IUPAC |
dicesium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cs.O.W |
Clé InChI |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Cs+].[Cs+] |
SMILES canonique |
O=[W].[Cs] |
| 52350-17-1 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)







![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
